molecular formula C23H30N2O7 B4002395 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

Cat. No.: B4002395
M. Wt: 446.5 g/mol
InChI Key: GJTHSMWBHQWRGU-UHFFFAOYSA-N
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Description

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a piperazine ring, which is further complexed with oxalic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method involves the reaction of 2-ethoxyphenol with 2-chloroethylamine to form 2-(2-ethoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methoxyphenylpiperazine under controlled conditions to yield the desired compound. The final step involves the complexation with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler piperazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine
  • 1-[2-(2-Methoxyphenoxy)ethyl]-4-(2-ethoxyphenyl)piperazine
  • 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-hydroxyphenyl)piperazine

Uniqueness

1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of ethoxy and methoxy groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.C2H2O4/c1-3-25-20-10-6-7-11-21(20)26-17-16-22-12-14-23(15-13-22)18-8-4-5-9-19(18)24-2;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHSMWBHQWRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
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1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
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